3-(7-Chloroquinolin-2-yl)prop-2-enoic acid
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Overview
Description
3-(7-Chloroquinolin-2-yl)prop-2-enoic acid is a chemical compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol . It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom at the 7th position and a propenoic acid moiety at the 2nd position . This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloroquinolin-2-yl)prop-2-enoic acid typically involves the reaction of 7-chloroquinoline with an appropriate propenoic acid derivative under specific conditions . The reaction conditions often include the use of a base to deprotonate the propenoic acid derivative, facilitating the nucleophilic attack on the quinoline ring . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above . The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(7-Chloroquinolin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the propenoic acid moiety to a corresponding alcohol or alkane.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or alkanes . Substitution reactions result in various quinoline derivatives with different functional groups .
Scientific Research Applications
3-(7-Chloroquinolin-2-yl)prop-2-enoic acid is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(7-Chloroquinolin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions contribute to its potential therapeutic effects in treating diseases such as malaria and cancer.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the propenoic acid moiety.
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinolinic acid: A compound with a quinoline ring and a carboxylic acid group, but differing in the position of the substituents.
Uniqueness
3-(7-Chloroquinolin-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(E)-3-(7-chloroquinolin-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-3-1-8-2-4-10(5-6-12(15)16)14-11(8)7-9/h1-7H,(H,15,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDXORPULFIOX-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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